

**Compound of Interest**Compound Name: *Methyl 3-iodoisonicotinate*Cat. No.: *B071392*

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry, forming the core of numerous approved drugs and clinical cand

**Methyl 3-iodoisonicotinate** is a versatile and highly valuable starting material for generating diverse libraries of substituted pyridines. The iodine ato

## General Workflow for Functionalization

**Methyl 3-iodoisonicotinate** serves as a central precursor for a variety of palladium-catalyzed cross-coupling reactions. The workflow below illustrate

## Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Pyridines

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

### Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- **Reaction Setup:** To a flame-dried Schlenk flask or microwave vial, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), the desired arylboronic ac
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3)_4$ , 0.03 mmol, 35 mg) or Palladium(II
- **Solvent Addition:** Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as
- **Reaction:** Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 4-16 hours. Reaction progress can be monitored

- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) follow
- Purification: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the crude residu

### Data Summary: Suzuki-Miyaura Coupling

Entry	Arylboronic Acid
1	Phenylboronic acid
2	4-Methoxyphenylboronic acid
3	3-Thienylboronic acid
4	4-Cyanophenylboronic acid

```
digraph "Suzuki_Cycle" {
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transmetal [label="Transmetalation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
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oxidative_add -> pdi_complex;
pdi_complex -> transmetal [label=" Ar' -B(OH)2\n(Base)", color="#34A853"];
transmetal -> pdi_aryl_complex;
pdi_aryl_complex -> reductive_elim [label=" Ar-Ar'", color="#EA4335"];
reductive_elim -> pd0;
}```
```

## Buchwald-Hartwig Amination: Synthesis of 3-Amino Pyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of

### Experimental Protocol: General Procedure for Buchwald-Hartwig Aminatio

- **Reaction Setup:** In a glovebox, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), a palladium precatalyst (e
- **Solvent Addition:** Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane (4 mL).
- **Reaction:** Seal the vial and stir the mixture at room temperature or heat to 65-100 °C for 12-24 hours. Moni
- **Work-up:** After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloric
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrat

## Data Summary: Buchwald-Hartwig Amination

Entry	Amine
1	Morpholine
2	Aniline
3	Benzylamine
4	Pyrrolidine

```

digraph "Buchwald_Cycle" {
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  pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124"];
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  pdi_complex [label="Ar-Pd(II)-I(L)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  amine_coord [label="Amine\nCoordination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
  pdi_amide_complex [label="Ar-Pd(II)-NR₂(L)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
  reductive_elim [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

  pd0 -> oxidative_add [label="Py-I", color="#EA4335"];
  oxidative_add -> pdi_complex;
  pdi_complex -> amine_coord [label="R₂NH\n(Base)", color="#34A853"];
  amine_coord -> pdi_amide_complex;
  pdi_amide_complex -> reductive_elim [label="Ar-NR₂", color="#EA4335"];
  reductive_elim -> pd0;
}

```

## Sonogashira Coupling: Synthesis of 3-Alkynyl Pyridines

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne [\[11\]](#)[\[12\]](#)[\[13\]](#)

## Experimental Protocol: General Procedure for Sonogashira Coupling

- Reaction Setup: To a Schlenk flask, add **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), a palladium catalyst
- Solvent and Reagents: Evacuate and backfill the flask with argon. Add an anhydrous, degassed solvent like to
- Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-18 hours until the starting m
- Work-up: Once the reaction is complete, dilute the mixture with diethyl ether or ethyl acetate (20 mL) and 1
- Purification: Wash the filtrate with water and brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate in v

## Data Summary: Sonogashira Coupling

Entry	Alkyne
1	Phenylacetylene
2	Ethynyltrimethylsilane
3	1-Heptyne
4	3-Ethynylpyridine

## Heck Reaction: Synthesis of 3-Alkenyl Pyridines

The Heck reaction is a palladium-catalyzed method for coupling unsaturated halides with alkenes to form substituted alkenes.

### Experimental Protocol: General Procedure for Heck Reaction

- 

Reaction Setup: In a sealable pressure tube, combine **Methyl 3-iodoisonicotinate** (1.0 mmol, 263 mg), the alkene

- 

Solvent and Base: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone

- Reaction: Seal the tube and heat the mixture to 80-120 °C for 12-24 hours. The reaction is typically stirred.
- Work-up: After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 2 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent.

### Data Summary: Heck Reaction

Entry	Alkene
1	Methyl acrylate
2	Styrene
3	n-Butyl acrylate
4	Acrylonitrile

## Conclusion

**Methyl 3-iodoisonicotinate** is a powerful and versatile intermediate for the synthesis of diverse, highly func

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## References

- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. scielo.br [scielo.br]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and I
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry
- 14. Heck Reaction [organic-chemistry.org]
- 15. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
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